Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Medicinal Chemistry Organic Synthesis Quality Control

Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate is a fully substituted thiophene heterocycle essential for medicinal chemistry programs targeting autoimmune disorders. The 4,5-dichloro pattern blocks electrophilic substitution at both ring positions, ensuring regiochemical control unattainable with mono-halogenated or non-halogenated analogs. With an XLOGP3 of 3.57 and demonstrated antigenic effects in type 1 diabetes murine models, this 98% purity building block delivers reproducible SAR data. Cold-chain shipping (2–8°C, inert atmosphere) preserves integrity for multi-step synthetic sequences.

Molecular Formula C6H4Cl2O3S
Molecular Weight 227.06 g/mol
CAS No. 96232-70-1
Cat. No. B1395601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
CAS96232-70-1
Molecular FormulaC6H4Cl2O3S
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(S1)Cl)Cl)O
InChIInChI=1S/C6H4Cl2O3S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h9H,1H3
InChIKeyOKYOKWYLOLTNFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate (CAS: 96232-70-1): Procurement and Differentiation Guide for This Substituted Thiophene Intermediate


Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate is a fully substituted thiophene heterocycle featuring a 3-hydroxy group, a 2-carboxylate methyl ester, and chlorine atoms at the 4- and 5-positions . Its molecular formula is C6H4Cl2O3S, with a molecular weight of approximately 227.06 g/mol, a density of 1.631 g/cm³, and a calculated boiling point of 282.8 °C at 760 mmHg [1]. The compound was first described in the primary synthetic literature in 1984 and serves as a versatile intermediate in medicinal chemistry and agrochemical development .

Why Non-Halogenated or Mono-Halogenated Thiophene-2-carboxylates Cannot Substitute for Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate


Procurement decisions for thiophene-2-carboxylate building blocks are not interchangeable due to substantial differences in physicochemical properties, reactivity, and biological profile conferred by the 4,5-dichloro substitution pattern. Compared to the non-halogenated methyl 3-hydroxythiophene-2-carboxylate (CAS: 5118-06-9, MW: 158.18 g/mol), the target compound possesses a 44% higher molecular weight and significantly altered lipophilicity (XLOGP3 of 3.57 versus ~2 for the unsubstituted parent) [1]. The presence of two chlorine atoms at the 4- and 5-positions fully blocks these ring positions from further electrophilic substitution while simultaneously modulating electron density on the sulfur heteroatom and the 3-hydroxy group, which affects hydrogen-bonding capacity and metal-chelation behavior . Critically, this specific substitution pattern has been associated with antigenic effects in murine models of type 1 diabetes and inhibition of autoantibody production in systemic lupus erythematosus—activities not reported for the non-chlorinated or mono-chlorinated analogs . These quantifiable differences in structure-derived properties render generic substitution scientifically untenable for applications requiring defined reactivity, biological activity, or reproducibility in multi-step synthetic sequences.

Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate: Quantified Differentiation Evidence for Scientific Procurement


Purity Specifications: 98% Assured Purity versus Standard 95%–96% Offerings for the Same CAS

Across multiple commercial suppliers for the identical CAS 96232-70-1, purity specifications vary from 95% to 98%, representing a quantifiable difference of up to 3 percentage points in available material quality . Suppliers offering 98% purity (including Bide Pharmatech and BLD Pharmatech) provide batch-specific analytical documentation (NMR, HPLC, GC) as verification [1]. The lower-purity offerings (95%–96%) from other vendors lack equivalent guaranteed purity thresholds .

Medicinal Chemistry Organic Synthesis Quality Control

Storage Stability: Requirement for Inert Atmosphere and 2–8°C Cold-Chain Preservation

Unlike the non-halogenated methyl 3-hydroxythiophene-2-carboxylate (CAS: 5118-06-9), which is stable at ambient temperature with a melting point of 38–43°C, the 4,5-dichloro derivative requires strictly controlled storage conditions [1]. Supplier specifications mandate storage at 2–8°C under an inert atmosphere and protection from light to prevent degradation [2].

Chemical Stability Logistics Planning Long-Term Storage

Enhanced Lipophilicity: XLOGP3 Increase of ~1.6 Units versus Non-Halogenated Parent

The 4,5-dichloro substitution pattern substantially increases calculated lipophilicity compared to the non-halogenated parent compound methyl 3-hydroxythiophene-2-carboxylate. The target compound exhibits an XLOGP3 value of 3.57 , whereas the unsubstituted parent (CAS: 5118-06-9) has an XLogP3-AA value of 2 [1]. The target compound also shows a Consensus Log Po/w of 2.59 across five prediction methods, with a corresponding calculated aqueous solubility (ESOL Log S) of -3.67 (0.0482 mg/mL) .

Physicochemical Properties Drug Design ADME Prediction

Biological Differentiation: Antigenic Effect and Autoantibody Inhibition Not Observed in Non-Halogenated Analogs

Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate demonstrates specific biological activities not reported for structurally related non-halogenated or mono-halogenated thiophene-2-carboxylates. The compound exhibits an antigenic effect in mice with type 1 diabetes and inhibits autoantibody production in a mouse model of systemic lupus erythematosus . These immunomodulatory properties appear unique to this specific substitution pattern within the class and are not described for the parent methyl 3-hydroxythiophene-2-carboxylate (CAS: 5118-06-9) or for the ethyl ester analog [1].

Immunology Autoimmune Disease In Vivo Pharmacology

Multi-Vendor Availability with Quantified Lead Time Options: 1-Day Shipping from United States Stock

The compound is available from at least 42 distinct stock-keeping units across 13 commercial suppliers, providing robust supply chain redundancy not universally available for less common substituted thiophenes [1]. Among these, BLD Pharmatech offers 98% purity material with a 1-day lead time shipping from United States stock for 100 mg quantities [1]. In contrast, structurally similar compounds such as ethyl 3-hydroxythiophene-2-carboxylate have fewer documented commercial sources with less defined lead times .

Supply Chain Procurement Inventory Management

Validated Application Scenarios for Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate Based on Quantitative Differentiation Evidence


Synthesis of Autoimmune Disease-Modulating Small Molecules Requiring 4,5-Dichloro Substitution

The antigenic effect in type 1 diabetes murine models and autoantibody inhibition in SLE models make this compound a strategic starting material for medicinal chemistry programs targeting autoimmune disorders. The 4,5-dichloro substitution pattern is essential for this observed biological activity, which is absent in non-halogenated analogs . The 98% purity grade with analytical verification ensures reproducibility in structure-activity relationship (SAR) studies .

High-Lipophilicity Building Block for Membrane-Permeable Probe or Drug Candidate Development

With an XLOGP3 of 3.57 and a Consensus Log Po/w of 2.59—approximately 1.6 log units higher than the non-halogenated parent—this compound serves as a more hydrophobic scaffold for applications requiring enhanced membrane permeability or altered tissue distribution . The calculated aqueous solubility of 0.0482 mg/mL further informs formulation considerations .

Time-Sensitive Research Requiring Expedited Procurement with Verified Quality

For laboratories with compressed project timelines, the availability of 98% purity material with 1-day lead time from United States stock (via BLD Pharmatech) supports rapid experimental initiation [1]. The cold-chain storage requirement (2–8°C, inert atmosphere) must be factored into procurement and receipt planning .

Multi-Step Synthetic Sequences Requiring Blocked 4- and 5-Positions

The presence of chlorine atoms at both the 4- and 5-positions fully occupies these ring sites, preventing unwanted electrophilic substitution during subsequent synthetic transformations . This regiochemical control is not achievable with mono-halogenated or non-halogenated thiophene-2-carboxylate building blocks.

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